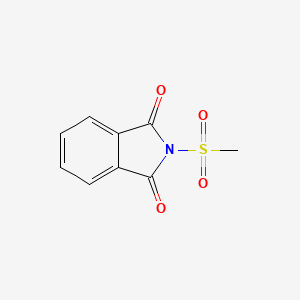
2-(Methanesulfonyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione,2-(methylsulfonyl)- is a derivative of isoindoline-1,3-dione, a compound known for its significant medicinal properties. This compound is part of a broader class of phthalimides, which have been extensively studied for their biological activities, including anti-inflammatory and antibacterial effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-isoindole-1,3(2H)-dione,2-(methylsulfonyl)- typically involves the reaction of phthalic anhydride with appropriate sulfonyl reagents. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as pyridine or triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Isoindole-1,3(2H)-dione,2-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide derivatives.
Substitution: Formation of various substituted isoindole derivatives.
Applications De Recherche Scientifique
1H-Isoindole-1,3(2H)-dione,2-(methylsulfonyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly cyclooxygenase (COX) inhibitors.
Medicine: Investigated for its anti-inflammatory and antibacterial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1H-isoindole-1,3(2H)-dione,2-(methylsulfonyl)- involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition is facilitated by the compound’s ability to fit into the enzyme’s active site and form stable interactions through hydrogen bonding and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Phthalimide: Known for its use in the synthesis of various pharmaceuticals.
N-Substituted Isoindole Derivatives: These compounds share similar structural features and biological activities.
Uniqueness: 1H-Isoindole-1,3(2H)-dione,2-(methylsulfonyl)- is unique due to its specific sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other isoindole derivatives. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .
Propriétés
Numéro CAS |
25417-44-1 |
|---|---|
Formule moléculaire |
C9H7NO4S |
Poids moléculaire |
225.22 g/mol |
Nom IUPAC |
2-methylsulfonylisoindole-1,3-dione |
InChI |
InChI=1S/C9H7NO4S/c1-15(13,14)10-8(11)6-4-2-3-5-7(6)9(10)12/h2-5H,1H3 |
Clé InChI |
UCJPRBGGRIVABG-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N1C(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















